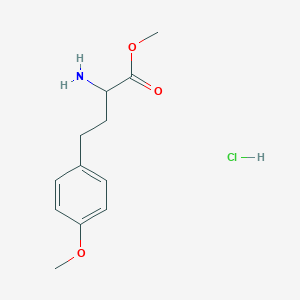

methyl2-amino-4-(4-methoxyphenyl)butanoatehydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

methyl2-amino-4-(4-methoxyphenyl)butanoatehydrochloride is a chemical compound with the molecular formula C12H17NO3·HCl. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by the presence of an amino group, a methoxyphenyl group, and a butanoate ester, making it a versatile molecule for research and industrial purposes .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of methyl2-amino-4-(4-methoxyphenyl)butanoatehydrochloride typically involves the esterification of 2-amino-4-(4-methoxyphenyl)butanoic acid with methanol in the presence of a suitable catalyst. The reaction is followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions often include refluxing the mixture at elevated temperatures to ensure complete esterification .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and recrystallization .

Análisis De Reacciones Químicas

Types of Reactions

methyl2-amino-4-(4-methoxyphenyl)butanoatehydrochloride undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitro or imino derivatives.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2) are employed.

Major Products Formed

Oxidation: Formation of nitro or imino derivatives.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of substituted phenyl derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Methyl 2-amino-4-(4-methoxyphenyl)butanoate hydrochloride is primarily investigated for its potential therapeutic properties. The compound's structure suggests it may exhibit various biological activities, including:

- Antimicrobial Activity : The compound has been studied for its efficacy against bacterial strains. For instance, related compounds with similar structures have shown significant antibacterial effects against both Gram-positive and Gram-negative bacteria, indicating potential for development as antimicrobial agents .

- Antioxidant Properties : The presence of the methoxy group in the aromatic ring enhances the compound's ability to scavenge free radicals, which is crucial in preventing oxidative stress-related diseases .

- Therapeutic Uses in Cancer : Research indicates that compounds with amino acid structures can interact with cellular pathways involved in cancer progression. Methyl 2-amino-4-(4-methoxyphenyl)butanoate hydrochloride could potentially inhibit tumor growth or enhance the efficacy of existing chemotherapeutic agents .

Biochemical Applications

The compound also finds applications in biochemical research, particularly in drug formulation and delivery systems:

- Drug Delivery Systems : Methyl 2-amino-4-(4-methoxyphenyl)butanoate hydrochloride can be utilized in the formulation of nanoparticles for targeted drug delivery. Its ability to form stable complexes with metal ions enhances the delivery of therapeutic agents to specific sites within the body, improving treatment outcomes .

- Enzyme Inhibition Studies : The compound may serve as a lead structure for developing enzyme inhibitors. Its structural features allow it to interact with various enzymes, potentially leading to new treatments for diseases where enzyme activity is dysregulated .

Case Study 1: Antimicrobial Efficacy

A study investigated the antibacterial properties of methyl 2-amino-4-(4-methoxyphenyl)butanoate hydrochloride against Staphylococcus aureus and Escherichia coli. The results showed that the compound exhibited significant inhibition zones, suggesting strong antibacterial activity. This finding supports its potential use as a therapeutic agent against infections caused by these pathogens .

Case Study 2: Antioxidant Activity Assessment

Research conducted on the antioxidant capabilities of similar compounds revealed that methyl 2-amino-4-(4-methoxyphenyl)butanoate hydrochloride could effectively reduce oxidative stress markers in vitro. Such properties are essential for developing supplements aimed at mitigating oxidative damage in various diseases .

Data Tables

Mecanismo De Acción

The mechanism of action of methyl2-amino-4-(4-methoxyphenyl)butanoatehydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, while the methoxyphenyl group can interact with hydrophobic pockets. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparación Con Compuestos Similares

Similar Compounds

- Methyl 2-amino-4-(methylthio)butanoate;hydrochloride

- Methyl 2-amino-4-(4-methylphenyl)butanoate;hydrochloride

- Methyl 2-amino-4-(4-ethoxyphenyl)butanoate;hydrochloride

Uniqueness

methyl2-amino-4-(4-methoxyphenyl)butanoatehydrochloride is unique due to the presence of the methoxy group, which imparts specific electronic and steric properties. This makes it particularly useful in certain chemical reactions and biological studies where methoxy substitution is advantageous .

Actividad Biológica

Methyl 2-amino-4-(4-methoxyphenyl)butanoate hydrochloride is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.

Chemical Structure and Properties

Methyl 2-amino-4-(4-methoxyphenyl)butanoate hydrochloride is classified as an ester and features an aminomethyl group that allows for interactions with biological targets. The compound's structure can be represented as follows:

- Chemical Formula : C12H17ClN2O2

- Molecular Weight : 250.73 g/mol

The presence of the methoxy group enhances its lipophilicity, potentially influencing its absorption and distribution in biological systems.

The biological activity of methyl 2-amino-4-(4-methoxyphenyl)butanoate hydrochloride is primarily attributed to its ability to interact with specific molecular targets within cells. The aminomethyl group can form hydrogen bonds and electrostatic interactions, which influence the activity of enzymes and receptors involved in various biochemical pathways. Additionally, the ester group can undergo hydrolysis, releasing the active aminomethyl butanoate form, which participates in metabolic reactions.

Biological Effects

Research has indicated several biological activities associated with methyl 2-amino-4-(4-methoxyphenyl)butanoate hydrochloride:

- Antiproliferative Activity : In vitro studies have demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines, including HeLa and HCT-116 cells. The compound's IC50 values suggest potent activity comparable to established chemotherapeutic agents .

- Enzyme Inhibition : The compound has shown potential as an inhibitor of nicotinamide N-methyltransferase (NNMT), an enzyme implicated in cancer progression and metabolic disorders. Inhibition of NNMT may lead to reduced cell proliferation and enhanced apoptosis in cancer cells .

Case Studies

Several studies have investigated the biological effects of methyl 2-amino-4-(4-methoxyphenyl)butanoate hydrochloride:

- Anticancer Activity : A study evaluating the compound's effects on HCT-116 colon cancer cells found that it induced apoptosis through mitochondrial pathways, leading to increased reactive oxygen species (ROS) levels and subsequent cell death. The study reported an IC50 value of approximately 11 μM, indicating significant potency against these cells .

- NNMT Inhibition : Research focusing on NNMT revealed that methyl 2-amino-4-(4-methoxyphenyl)butanoate hydrochloride acts as a selective inhibitor, demonstrating over 2000-fold selectivity compared to other methyltransferases. This selectivity underscores its potential as a therapeutic agent for diseases associated with NNMT dysregulation .

- Pharmacokinetics : Preliminary pharmacokinetic studies suggest that the compound has moderate oral bioavailability (30–36%) and favorable metabolic stability, making it a candidate for further development in drug formulation .

Data Tables

| Biological Activity | IC50 Value (μM) | Target/Mechanism |

|---|---|---|

| Antiproliferative (HCT-116) | 11 | Induces apoptosis |

| NNMT Inhibition | >2000-fold selectivity | Selective inhibitor |

| Oral Bioavailability | 30–36% | Moderate clearance |

Propiedades

IUPAC Name |

methyl 2-amino-4-(4-methoxyphenyl)butanoate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO3.ClH/c1-15-10-6-3-9(4-7-10)5-8-11(13)12(14)16-2;/h3-4,6-7,11H,5,8,13H2,1-2H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATYTYFSDWYNXMU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCC(C(=O)OC)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.73 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.